4-(2,2-Difluoroethoxy)phenol
CAS No.: 1183003-98-6
Cat. No.: VC2674265
Molecular Formula: C8H8F2O2
Molecular Weight: 174.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183003-98-6 |
|---|---|
| Molecular Formula | C8H8F2O2 |
| Molecular Weight | 174.14 g/mol |
| IUPAC Name | 4-(2,2-difluoroethoxy)phenol |
| Standard InChI | InChI=1S/C8H8F2O2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-4,8,11H,5H2 |
| Standard InChI Key | OZVSQBFCDYPWNZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1O)OCC(F)F |
| Canonical SMILES | C1=CC(=CC=C1O)OCC(F)F |
Introduction
Chemical Structure and Properties
Structural Features
4-(2,2-Difluoroethoxy)phenol consists of a phenol ring with a 2,2-difluoroethoxy group attached at the para (4) position. The molecular formula is C8H8F2O2, indicating the presence of eight carbon atoms, eight hydrogen atoms, two fluorine atoms, and two oxygen atoms. The compound features:
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A benzene ring with a hydroxyl (-OH) group at position 1
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A 2,2-difluoroethoxy (-OCH2CHF2) group at position 4
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Two fluorine atoms on the terminal carbon of the ethoxy chain
Physical and Chemical Properties
Based on the structure and information from related fluorinated compounds, we can determine several key properties of 4-(2,2-Difluoroethoxy)phenol:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C8H8F2O2 | Derived from structure |
| Molecular Weight | 174.15 g/mol | Calculated from formula |
| Physical State at 25°C | Likely crystalline solid | Based on similar phenol derivatives |
| Solubility | Soluble in organic solvents (ethanol, DMSO); limited water solubility | Typical for phenols with lipophilic groups |
| Log P (octanol/water) | ~2.0-2.5 | Estimated based on structure |
| pKa | ~9.5-10 | Typical for para-substituted phenols |
| Melting Point | Approximately 80-120°C | Estimated from similar compounds |
The difluoroethoxy group contributes to increased lipophilicity compared to unsubstituted phenol, while the phenolic hydroxyl group provides hydrogen bonding capabilities. The presence of fluorine atoms also influences the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological systems.
Synthesis Methods
Key Reaction Considerations
Based on information from the patent on related fluorinated compounds, several considerations would be important for successful synthesis :
| Reaction Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Anhydrous aprotic solvents (DMF, acetonitrile) | Minimize side reactions and promote nucleophilic substitution |
| Base | K2CO3, Cs2CO3, or NaH | To deprotonate the phenolic hydroxyl |
| Temperature | 60-80°C | Optimize reaction rate while minimizing degradation |
| Catalyst | Potential use of phase-transfer catalysts | Improve reaction efficiency |
| Purification | Column chromatography or recrystallization | To separate the target compound from side products |
Alternative Approaches
Other potential synthetic approaches might include:
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Fluorination of 4-ethoxyphenol using fluorinating agents
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Cross-coupling reactions using appropriate precursors
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Direct hydroxylation of 1-(2,2-difluoroethoxy)-4-bromobenzene
The patent information for 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride suggests that the difluoroethoxy group can be introduced through reaction of phenols with appropriately activated 2,2-difluoroethanol derivatives .
Biological Activity and Mechanisms of Action
Structure-Activity Considerations
The key structural features that might influence biological activity include:
| Structural Feature | Potential Effect on Biological Activity |
|---|---|
| Phenolic hydroxyl group | Hydrogen bonding with protein residues; potential antioxidant activity |
| Difluoroethoxy substituent | Enhanced lipophilicity; altered electronic properties; metabolic stability |
| Para substitution pattern | Specific spatial orientation for target binding |
The presence of the difluoroethoxy group would likely enhance membrane permeability and metabolic stability compared to non-fluorinated analogs. It might also influence the compound's interaction with biological macromolecules through altered electronic effects and hydrogen bonding capabilities.
Comparison with Related Compounds
Applications
Research Applications
4-(2,2-Difluoroethoxy)phenol may have several research applications:
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As a building block for synthesizing more complex molecules
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In structure-activity relationship studies investigating the effects of fluorination
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As a model compound for studying fluorine-containing phenols
Pharmaceutical Relevance
In pharmaceutical research, compounds like 4-(2,2-Difluoroethoxy)phenol might be relevant as:
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Scaffolds for developing bioactive molecules
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Metabolically stable alternatives to non-fluorinated phenols
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Probes for studying drug-target interactions
Information about 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid suggests that compounds with the difluoroethoxy phenyl motif may have pharmaceutical relevance. The key information from Vulcanchem indicates that related structures have been investigated in various research contexts, though specific therapeutic applications would require further investigation.
Analytical Methods
Spectroscopic Characterization
For confirming the structure and purity of 4-(2,2-Difluoroethoxy)phenol, several spectroscopic techniques would be valuable:
| Technique | Expected Features | Analytical Value |
|---|---|---|
| 1H NMR | Signals for aromatic protons (6.7-7.5 ppm); phenolic OH (5.5-7.0 ppm); -OCH2- (4.0-4.5 ppm); -CHF2 (5.8-6.3 ppm, triplet) | Structure confirmation |
| 13C NMR | Signals for aromatic carbons (115-160 ppm); -OCH2- (~67 ppm); -CHF2 (110-120 ppm, triplet) | Carbon framework verification |
| 19F NMR | Signal for -CHF2 (-120 to -130 ppm) | Confirmation of fluorine environment |
| IR | OH stretch (3200-3600 cm-1); C-F stretch (1000-1100 cm-1); aromatic bands (1450-1600 cm-1) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 174; fragmentation pattern showing loss of fluorine | Molecular weight confirmation |
Chromatographic Analysis
For purity assessment and analysis in various matrices:
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HPLC analysis using C18 columns with methanol/water or acetonitrile/water mobile phases
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GC-MS for volatile derivatives
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TLC systems using appropriate solvent mixtures for monitoring reactions
Physical Characterization
Additional methods for characterizing 4-(2,2-Difluoroethoxy)phenol would include:
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Melting point determination
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Elemental analysis
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X-ray crystallography (if crystalline)
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UV-Vis spectroscopy
Based on the product data from Vulcanchem for related compounds, standard analytical methods like those used for 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid would be applicable, including the determination of InChI keys and SMILES notations for database indexing.
| Hazard Category | Potential Concerns | Precautionary Measures |
|---|---|---|
| Skin Contact | Possible irritation or corrosion | Use appropriate gloves and protective clothing |
| Eye Exposure | Potential irritation or damage | Wear eye protection |
| Inhalation | Respiratory tract irritation | Use in well-ventilated areas or fume hoods |
| Environmental | Possible persistence in environment | Avoid release to environment; dispose properly |
The phenolic hydroxyl group may contribute to corrosive properties, while the fluorinated moiety could present additional hazards if decomposed under extreme conditions.
Current Research Trends
Emerging Research Areas
Based on trends in fluorine chemistry and phenol derivatives:
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Development of fluorinated building blocks for medicinal chemistry
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Investigation of fluorinated phenols as enzyme inhibitors
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Studies on the effects of fluorination on metabolic stability
Synthetic Advancements
Current research in related areas focuses on:
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More efficient methods for introducing fluorinated groups
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Selective functionalization of phenol derivatives
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Green chemistry approaches to fluorinated compounds
The patent literature, such as the synthesis methods for 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride, demonstrates ongoing interest in developing practical synthetic routes to fluorinated aromatic ethers .
Analytical Developments
Advancements relevant to the analysis of compounds like 4-(2,2-Difluoroethoxy)phenol include:
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Improved NMR techniques for fluorine-containing compounds
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More sensitive mass spectrometry methods
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Advanced chromatographic techniques for complex mixtures
Comparison with Structural Analogs
Related Fluorinated Phenols
Comparing 4-(2,2-Difluoroethoxy)phenol with structurally related compounds provides insights into the effects of structural modifications:
| Compound | Structural Difference | Predicted Effect on Properties |
|---|---|---|
| 4-(2,2-difluoroethyl)phenol | Direct C-C bond instead of ether linkage | Lower polarity; different metabolic profile |
| 4-Fluoro-2-(2,2-difluoroethoxy)phenol | Additional fluorine at position 4 | Enhanced electron-withdrawing effects; lower pKa |
| 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid | Additional acetic acid moiety | Increased water solubility; potential for different biological interactions |
Effect of Substitution Pattern
The position of substituents on the phenol ring can significantly affect properties:
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Para-substitution (as in 4-(2,2-Difluoroethoxy)phenol) typically has less effect on the acidity of the phenolic hydroxyl compared to ortho-substitution
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The para-difluoroethoxy group would influence electron distribution throughout the aromatic ring
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Different substitution patterns would result in different dipole moments and intermolecular interactions
Bioisosteric Considerations
From a medicinal chemistry perspective, 4-(2,2-Difluoroethoxy)phenol might be considered as a bioisostere for other para-substituted phenols, with the difluoroethoxy group imparting specific characteristics:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Altered hydrogen bonding properties
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Different electronic effects on the aromatic ring
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